2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide
Description
This compound features a 1,3-thiazole core substituted at position 4 with an acetamide group linked to a 3-fluorophenyl ring. Position 2 of the thiazole is functionalized with a urea group derived from 3-chloroaniline (Fig. 1).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-11-3-1-5-13(7-11)22-17(26)24-18-23-15(10-27-18)9-16(25)21-14-6-2-4-12(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPTYWWSJINNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide is part of a class of thiazole derivatives that have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C15H17ClN4O3S
- Molecular Weight : 368.84 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
- Case Study : A derivative demonstrated potent activity against MRSA with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This indicates that the structural modifications in thiazole derivatives can enhance their efficacy against resistant strains .
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer potential. Research has indicated that certain modifications to the thiazole structure can lead to increased cytotoxicity against cancer cell lines.
- Case Study : In vitro studies showed that a related thiazole compound reduced the viability of Caco-2 colorectal adenocarcinoma cells by 39.8% at a concentration of 100 µM after 24 hours of exposure. This suggests a promising avenue for developing new anticancer agents .
The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : Thiazoles can inhibit enzymes such as kinases and proteases, which are crucial for cancer cell proliferation and survival.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to apoptosis in cancer cells.
Data Summary
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocycle and Substituent Variations
a) Thiazole Derivatives with Halogenated Aryl Groups
- N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (): Similar thiazole core but lacks the urea linkage. Instead, a direct anilino (NH) group connects the thiazole to 3-fluorophenyl. Molecular weight: 351.38 g/mol vs. target compound’s ~434.89 g/mol (estimated). Reduced steric bulk may enhance solubility but diminish receptor-binding specificity compared to the urea-containing target .
- 2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (): Thiazole substituted with 4-fluorophenyl and linked via an ether-acetamide to 3-chlorophenoxy. Higher lipophilicity (logP ~3.8 predicted) due to the nonpolar phenoxy group, contrasting with the urea group’s polar nature in the target compound .
b) Urea/Thiazole Hybrids
- 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide (): Cyclohexyl urea replaces 3-chlorophenyl, and 4-(trifluoromethyl)phenyl substitutes 3-fluorophenyl. The trifluoromethyl group increases electronegativity and metabolic stability, while the cyclohexyl moiety enhances lipophilicity (log k ≈ 2.5 via HPLC, inferred from ) .
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (): Urea-linked 3-chlorophenyl analogues with carbamate esters. Alkyl chains (e.g., methyl, ethyl) adjust lipophilicity (log k range: 1.2–3.1), suggesting tunable pharmacokinetics compared to the target’s rigid acetamide .
Physicochemical Properties
Key Trends :
Conformational and Crystallographic Insights
- N-Substituted 2-Arylacetamides (): Dihedral angles between aryl rings and amide groups range from 44.5° to 77.5°, affecting molecular planarity and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
